

Application of Pyridazine Derivatives in Kinase Inhibition Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Chloro-N-pyridazin-4-yl-acetamide

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Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Pyridazine derivatives have emerged as a promising class of small molecule kinase inhibitors due to their structural features that allow for potent and selective interaction with the ATP-binding pocket of various kinases.

These application notes provide a comprehensive overview of the use of pyridazine derivatives in kinase inhibition assays. We present quantitative data on the inhibitory activity of various pyridazine compounds, detailed protocols for performing in vitro kinase inhibition assays, and diagrams of key signaling pathways targeted by these inhibitors. This information is intended to serve as a valuable resource for researchers and drug development professionals working in the field of kinase inhibitor discovery.

Data Presentation: Inhibitory Activity of Pyridazine Derivatives

The following tables summarize the in vitro inhibitory activity (IC₅₀ values) of selected pyridazine and imidazo[1,2-b]pyridazine derivatives against several key protein kinases.

Table 1: Inhibitory Activity of 3,6-Disubstituted Pyridazine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)[1][2][3]

Compound ID	Structure	CDK2 IC ₅₀ (nM)
11e	3-(4-methoxyphenyl)-6-(morpholin-4-yl)pyridazine	151
11h	3-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazine	43.8
11l	3-(4-fluorophenyl)-6-(morpholin-4-yl)pyridazine	55.6
11m	3-(morpholin-4-yl)-6-(tetrahydro-2H-pyran-4-yl)pyridazine	20.1

Table 2: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against mTOR[4][5]

Compound ID	Structure	mTOR IC ₅₀ (μM)
A17	1-(4-(6-(4-chlorophenyl)imidazo[1,2-b]pyridazin-3-yl)phenyl)-3-ethylurea	0.067
A18	1-(4-(6-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-3-yl)phenyl)-3-ethylurea	0.062

Table 3: Inhibitory Activity of an Imidazo[1,2-b]pyridazine Derivative against TAK1

Compound ID	Structure	TAK1 IC50 (nM)
26	3-aryl-6-morpholinoimidazo[1,2-b]pyridazine	55

Experimental Protocols

This section provides a detailed, generalized protocol for an in vitro kinase inhibition assay using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay). This method measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. The protocol can be adapted for various kinases and pyridazine derivatives.

General In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based)

1. Materials and Reagents:

- Kinase: Purified recombinant kinase of interest (e.g., CDK2/Cyclin A2, GSK-3β, JNK1, mTOR).
- Kinase Substrate: Specific substrate for the kinase of interest (e.g., histone H1 for CDK2, GSK-3 substrate peptide for GSK-3β).
- Pyridazine Derivatives (Test Compounds): Dissolved in 100% DMSO to prepare stock solutions.
- ATP: Adenosine 5'-triphosphate.
- Kinase Assay Buffer: Typically contains a buffering agent (e.g., HEPES, Tris-HCl), a magnesium salt (e.g., MgCl₂), and other components like BSA and DTT. The exact composition may vary depending on the kinase.
- ADP-Glo™ Reagent and Kinase Detection Reagent: (or equivalent for other luminescence-based assays).

- Multiwell Plates: White, opaque 96- or 384-well plates suitable for luminescence measurements.
- Plate Reader: Capable of measuring luminescence.

2. Experimental Procedure:

a. Reagent Preparation:

- Kinase Assay Buffer (1X): Prepare the appropriate 1X kinase assay buffer.
- Test Compounds: Prepare serial dilutions of the pyridazine derivatives in 1X kinase assay buffer containing a final DMSO concentration that does not exceed 1% in the final reaction volume. Also, prepare a "no inhibitor" control (vehicle control) with the same final DMSO concentration.
- Kinase Solution: Dilute the kinase to the desired concentration in 1X kinase assay buffer. The optimal concentration should be determined empirically by performing a kinase titration.
- Substrate/ATP Mix: Prepare a solution containing the kinase substrate and ATP at 2X their final desired concentrations in 1X kinase assay buffer. The ATP concentration should ideally be at or near the K_m for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

b. Kinase Reaction:

- Add the test compounds or vehicle control to the wells of the multiwell plate.
- Add the diluted kinase solution to each well.
- Incubate the plate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow the inhibitors to bind to the kinase.
- Initiate the kinase reaction by adding the Substrate/ATP mix to each well.
- Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

c. ADP Detection:

- After the kinase reaction incubation, add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.
- Add the Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.
- Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

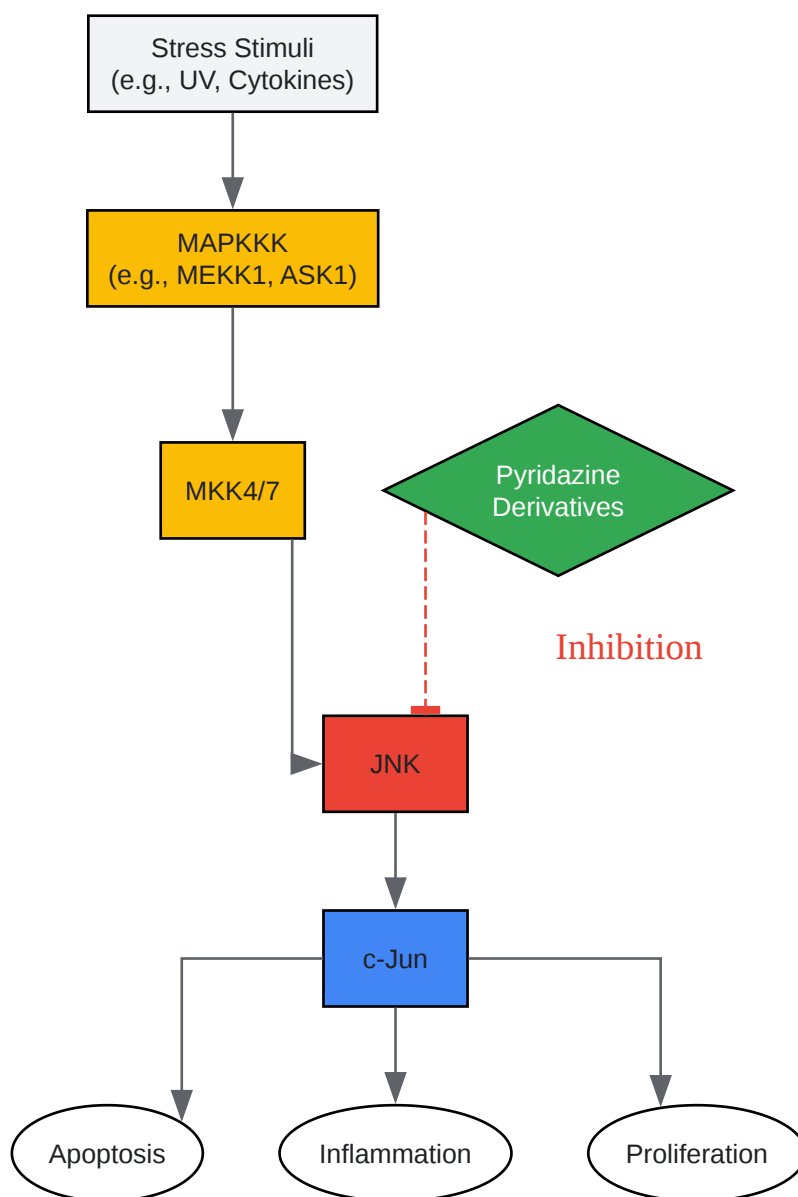
d. Data Acquisition and Analysis:

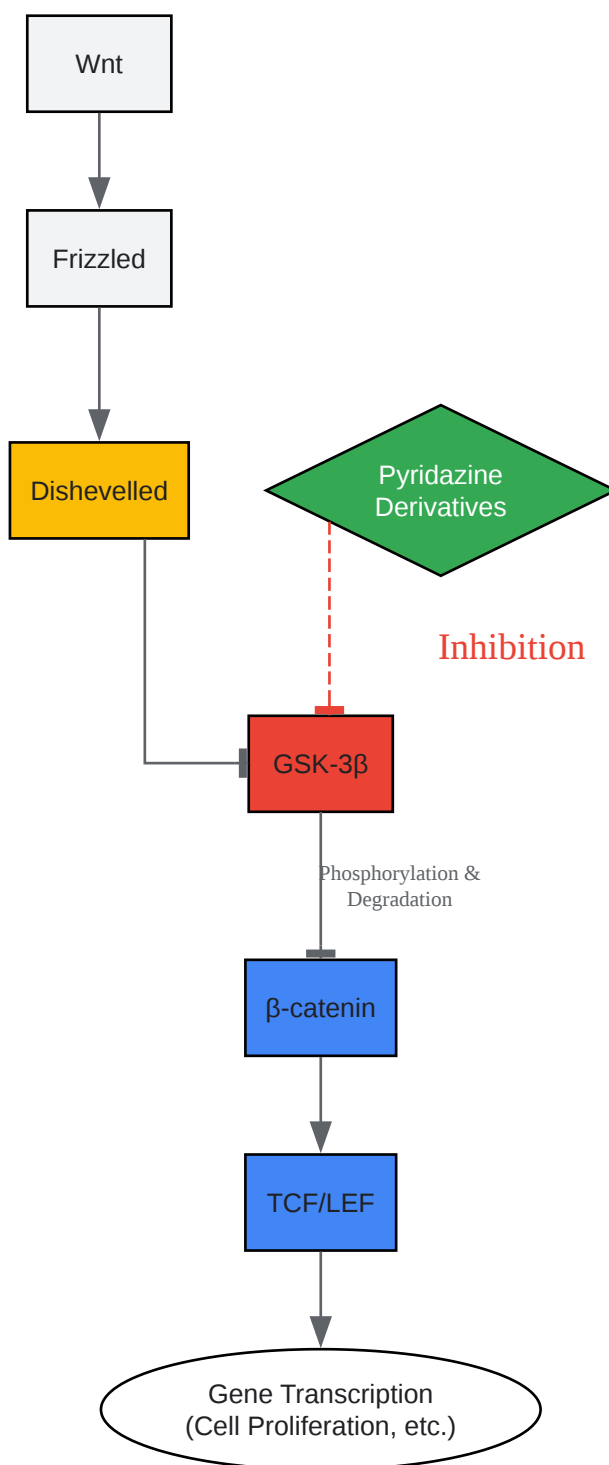
- Measure the luminescence of each well using a plate reader.
- Subtract the background luminescence (from wells with no kinase) from all other readings.
- The percentage of kinase inhibition for each compound concentration is calculated using the following formula: $\% \text{ Inhibition} = 100 * (1 - (\text{Signal_inhibitor} - \text{Signal_no_kinase}) / (\text{Signal_no_inhibitor} - \text{Signal_no_kinase}))$
- Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

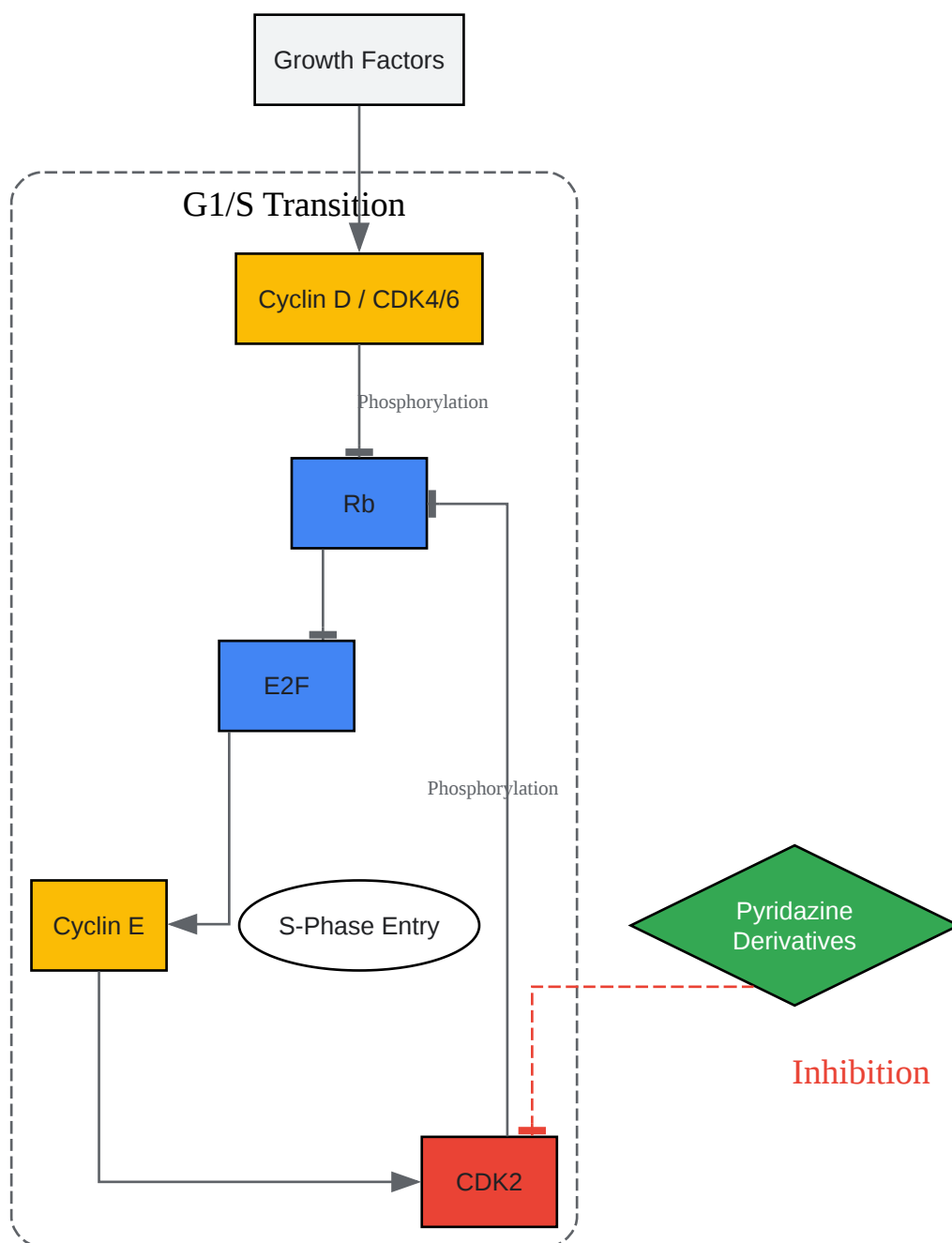
Visualization of Signaling Pathways and Experimental Workflow

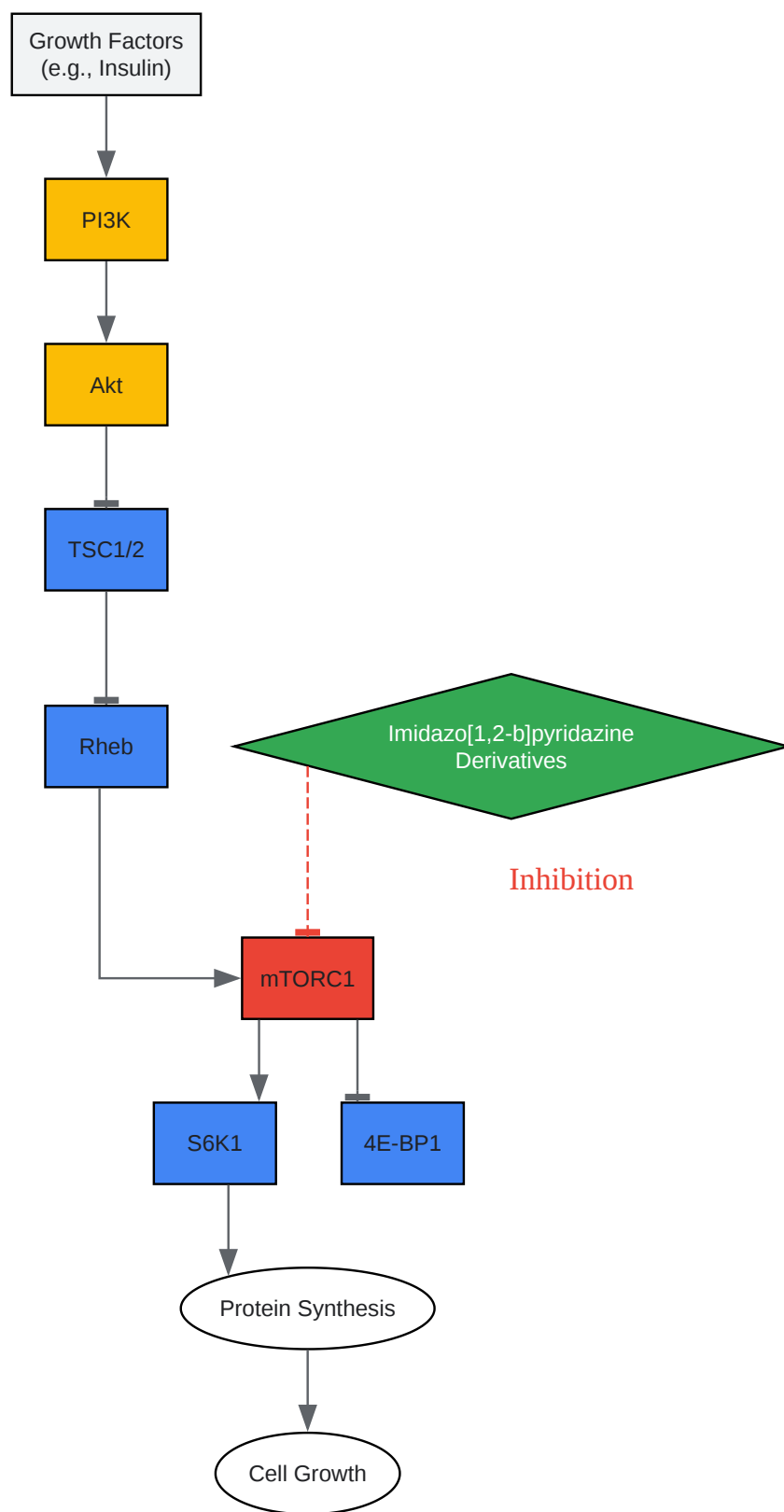
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyridazine derivatives and a general workflow for kinase inhibition assays.

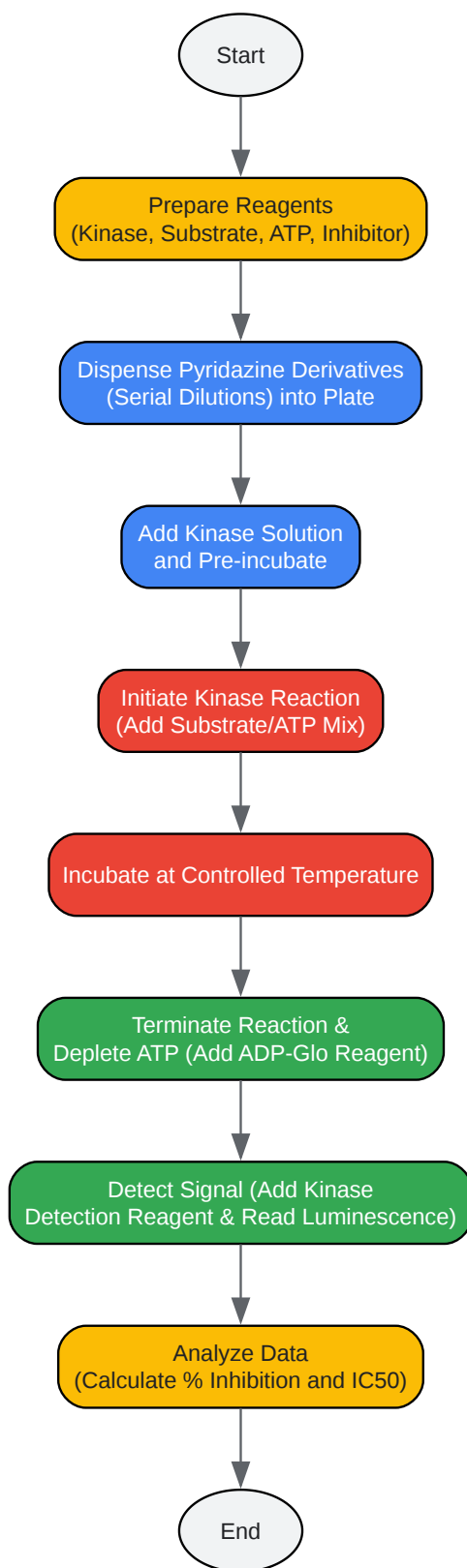
Signaling Pathway Diagrams











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